molecular formula C9H10N2S B13306524 3-(Aminomethyl)benzo[b]thiophen-7-amine

3-(Aminomethyl)benzo[b]thiophen-7-amine

Katalognummer: B13306524
Molekulargewicht: 178.26 g/mol
InChI-Schlüssel: PJXGRQUJLAUNKP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Aminomethyl)benzo[b]thiophen-7-amine is a compound that belongs to the class of benzothiophenes, which are heterocyclic compounds containing a sulfur atom fused to a benzene ring. This compound has a molecular formula of C9H10N2S and a molecular weight of 178.25 g/mol . Benzothiophenes are known for their diverse applications in pharmaceuticals, materials science, and organic electronics due to their unique chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)benzo[b]thiophen-7-amine can be achieved through various synthetic routes. One common method involves the reaction of o-silylaryl triflates with alkynyl sulfides in the presence of a base, leading to the formation of the benzothiophene scaffold . This reaction typically occurs under mild conditions and offers good functional group tolerance.

Industrial Production Methods

Industrial production of benzothiophene derivatives often involves multicomponent reactions that allow for the efficient construction of the thiophene ring system. These methods are advantageous due to their ability to produce complex molecules in a single step, reducing the need for multiple purification processes .

Analyse Chemischer Reaktionen

Types of Reactions

3-(Aminomethyl)benzo[b]thiophen-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted benzothiophene derivatives .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 3-(Aminomethyl)benzo[b]thiophen-7-amine involves its interaction with specific molecular targets and pathways. For instance, benzothiophene derivatives have been shown to inhibit enzymes or receptors involved in disease processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(Aminomethyl)benzo[b]thiophen-7-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .

Eigenschaften

Molekularformel

C9H10N2S

Molekulargewicht

178.26 g/mol

IUPAC-Name

3-(aminomethyl)-1-benzothiophen-7-amine

InChI

InChI=1S/C9H10N2S/c10-4-6-5-12-9-7(6)2-1-3-8(9)11/h1-3,5H,4,10-11H2

InChI-Schlüssel

PJXGRQUJLAUNKP-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C(=C1)N)SC=C2CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.